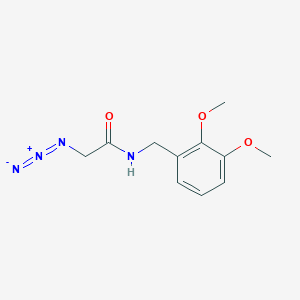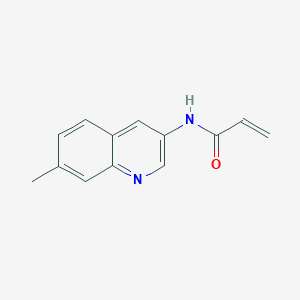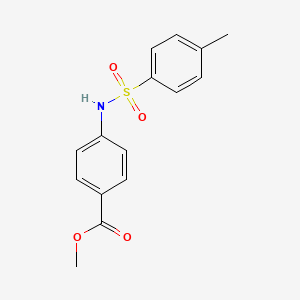
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(3-(piperidin-1-yl)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(3-(piperidin-1-yl)propyl)urea, also known as PP3, is a small molecule inhibitor that has been widely used in scientific research to study the function of various proteins and enzymes. PP3 has been shown to have a high degree of specificity and potency, making it an ideal tool for studying the mechanisms of action of various biological systems.
Aplicaciones Científicas De Investigación
Inhibition of Soluble Epoxide Hydrolase
1,3-Disubstituted ureas with a piperidyl moiety, similar in structure to the compound , have been studied for their ability to inhibit soluble epoxide hydrolase (sEH) in humans and mice. These inhibitors show promise in reducing hyperalgesia and may have applications in pain management. T. Rose et al. (2010) synthesized a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors and found them to significantly improve pharmacokinetic parameters and potency compared to previous inhibitors. This suggests potential applications in reducing inflammatory pain (Rose et al., 2010).
Orexin Receptor Mechanisms and Eating Disorders
Compounds with structural similarities to 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(3-(piperidin-1-yl)propyl)urea have been evaluated for their role in modulating orexin receptors, which are implicated in compulsive food consumption and binge eating disorders. L. Piccoli et al. (2012) studied the effects of various orexin receptor antagonists in a binge eating model in rats. The findings suggest that targeting the orexin receptor, specifically the OX1R, may be a promising strategy for treating eating disorders with a compulsive component (Piccoli et al., 2012).
In Vitro and In Vivo Evaluation of Antagonists
J. Hutchinson et al. (2003) explored the potential of 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid as an antagonist of the alpha(v)beta(3) receptor. This compound showed potential for the prevention and treatment of osteoporosis, suggesting that similar urea compounds could have therapeutic applications in bone health (Hutchinson et al., 2003).
Antitumor and Antimicrobial Activities
Compounds within the same family have been evaluated for their antitumor and antimicrobial properties. M. M. Al-Sanea et al. (2018) synthesized a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives and subjected them to antiproliferative screening. Some derivatives showed promising efficacy against various cancer cell lines, indicating potential applications in cancer therapy (Al-Sanea et al., 2018).
Redox Status Assessment with MRI
F. Hyodo et al. (2006) studied the use of nitroxide radicals, structurally similar to the compound , as MRI contrast agents that also exert antioxidant effects. Their reduction rates in tumors vs. normal tissue could be used to assess the redox status of tumors, providing valuable insights into tumor physiology (Hyodo et al., 2006).
Propiedades
IUPAC Name |
1-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(3-piperidin-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c24-18-14-16(15-23(18)17-8-3-1-4-9-17)21-19(25)20-10-7-13-22-11-5-2-6-12-22/h1,3-4,8-9,16H,2,5-7,10-15H2,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUUTBMKGOMVDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2823610.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2823611.png)
![(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-fluoro-benzyl)-amine](/img/structure/B2823612.png)



![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2823622.png)

![5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/no-structure.png)

![4-[1-(5-Methanesulfonylpyridin-2-yl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2823628.png)

![2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile](/img/structure/B2823632.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2823633.png)